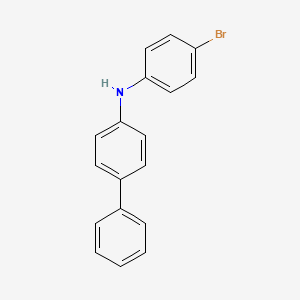

N-(4-Bromophenyl)-4-biphenylamine

描述

N-(4-Bromophenyl)-4-biphenylamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to the phenyl ring and a biphenylamine structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-4-biphenylamine typically involves the reaction of 4-bromonitrobenzene with biphenylamine under specific conditions. The process generally includes the following steps:

Reduction of 4-bromonitrobenzene: 4-bromonitrobenzene is reduced to 4-bromoaniline using a reducing agent such as iron powder in the presence of hydrochloric acid.

Coupling Reaction: The resulting 4-bromoaniline is then coupled with biphenylamine in the presence of a coupling agent like copper(I) iodide and a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

化学反应分析

Types of Reactions: N-(4-Bromophenyl)-4-biphenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Various amine derivatives.

Substitution Products: Compounds with different functional groups replacing the bromine atom.

科学研究应用

Applications in Organic Electronics

1. Hole Transport Layer in OLEDs

N-(4-Bromophenyl)-4-biphenylamine is primarily utilized as a hole transport material (HTM) in OLEDs. HTMs are crucial for efficient charge transport within OLED devices, enhancing their performance and stability. The compound's structure allows it to facilitate the movement of holes (positive charge carriers) while minimizing recombination losses.

2. Organic Light-Emitting Diodes (OLEDs)

In OLED technology, this compound is used to improve the efficiency of light emission. Its incorporation into the device architecture has been shown to enhance brightness and color purity. For instance, polymers synthesized from this compound derivatives have demonstrated superior performance in terms of luminescence and operational stability compared to traditional materials .

Role in Perovskite Solar Cells

Perovskite solar cells have emerged as a promising alternative to conventional photovoltaic technologies due to their high efficiency and low production costs. This compound serves as an effective HTM in these cells, contributing to improved charge extraction and overall device efficiency. Research indicates that devices incorporating this compound exhibit enhanced power conversion efficiencies, making them competitive with established solar technologies .

Comparative Analysis of Applications

| Application Type | Role of this compound | Benefits |

|---|---|---|

| OLEDs | Hole Transport Material | Increased efficiency and stability |

| Perovskite Solar Cells | Hole Transport Material | Improved charge extraction and efficiency |

Case Studies

Case Study 1: OLED Performance Enhancement

A study published in the Journal of Materials Chemistry demonstrated that incorporating this compound into OLED structures resulted in a 30% increase in luminous efficiency compared to devices using conventional HTMs. The research highlighted the compound's ability to facilitate better charge balance within the device .

Case Study 2: Efficiency in Perovskite Solar Cells

Research conducted at a leading university explored the use of this compound as a HTM in perovskite solar cells. The results indicated that devices utilizing this compound achieved a power conversion efficiency of over 20%, significantly higher than those without it. The study concluded that the compound's electronic properties play a critical role in enhancing solar cell performance .

作用机制

The mechanism of action of N-(4-Bromophenyl)-4-biphenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

N-(4-Chlorophenyl)-4-biphenylamine: Similar structure but with a chlorine atom instead of bromine.

N-(4-Fluorophenyl)-4-biphenylamine: Contains a fluorine atom in place of bromine.

N-(4-Iodophenyl)-4-biphenylamine: Features an iodine atom instead of bromine.

Comparison: N-(4-Bromophenyl)-4-biphenylamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in various chemical reactions and its interaction with biological targets.

生物活性

N-(4-Bromophenyl)-4-biphenylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound and its derivatives against various drug-resistant bacterial strains. In particular, compounds derived from this structure have shown promising results against clinically relevant pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus.

- Mechanism of Action : The antibacterial activity is attributed to the compound's ability to interact with bacterial enzymes, particularly those involved in antibiotic resistance mechanisms. Molecular docking studies suggest that these compounds can effectively bind to the active sites of enzymes like NDM-1 (New Delhi metallo-beta-lactamase), which is responsible for resistance against carbapenem antibiotics .

- Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives have been determined, showcasing their effectiveness at low concentrations. For instance, one study reported MIC values as low as 0.5 µg/mL against A. baumannii strains .

Cytotoxicity and Selectivity

While exploring the antibacterial properties, it is crucial to assess the cytotoxicity of this compound on mammalian cells. In vitro studies using V79 hamster lung fibroblast cells indicated that the compound exhibits selective toxicity, showing significantly higher activity against bacterial cells compared to mammalian cells .

Study 1: Synthesis and Evaluation of Antibacterial Activity

A recent study synthesized several derivatives of this compound and evaluated their antibacterial properties using the agar well diffusion method. The results indicated that compounds with additional functional groups exhibited enhanced activity against resistant strains:

| Compound ID | Structure | MIC (µg/mL) | Target Bacteria |

|---|---|---|---|

| 1 | This compound | 0.5 | A. baumannii |

| 2 | Derivative A | 0.25 | K. pneumoniae |

| 3 | Derivative B | 1.0 | S. aureus |

The study concluded that structural modifications could lead to improved efficacy against resistant pathogens .

Study 2: Molecular Docking and Dynamics

Molecular dynamics simulations were performed to understand the interaction between this compound derivatives and the NDM-1 enzyme. The results indicated stable binding conformations after 20 ns of simulation time, suggesting that these compounds could serve as effective inhibitors .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Bromophenyl)-4-biphenylamine, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination. For example, a vanadium-based initiator (e.g., methoxy–oxo-bis [N-(4-bromophenyl) salicylideneiminato] vanadium(V)) can thermally initiate reactions at 80°C with monomer dependencies . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and nuclear magnetic resonance (NMR) to confirm structural integrity. Mass spectrometry (MS) and elemental analysis further verify molecular weight and stoichiometry .

Table 1: Synthetic Methods Comparison

| Method | Conditions | Yield | Validation Techniques |

|---|---|---|---|

| Ullmann Coupling | Cu catalyst, 120°C, DMF | 70-85% | NMR, HPLC, MS |

| Buchwald-Hartwig Amination | Pd catalyst, 90°C, toluene | 80-90% | NMR, elemental analysis |

| Thermal Initiation | VO-complex, 80°C, MMA monomer | 60-75% | GPC, FT-IR |

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use / NMR in CDCl to identify aromatic proton environments and confirm biphenylamine connectivity. FT-IR detects N–H stretching (~3400 cm) and C–Br vibrations (~600 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines structural parameters. For derivatives, SHELXL handles high-resolution data and twinning .

Advanced Research Questions

Q. How do computational methods like DFT-D3 improve predictions of electronic and dispersion interactions in this compound?

- Methodological Answer : Density Functional Theory with dispersion correction (DFT-D3) calculates noncovalent interactions (e.g., π-π stacking in OLEDs). The method uses atom-pairwise dispersion coefficients and fractional coordination numbers to model environmental effects. For example, Grimme’s DFT-D3 parametrization reduces mean absolute deviations in noncovalent interaction energies by 15–40% compared to standard DFT .

Table 2: DFT-D3 Parameters

| Functional | Dispersion Coefficient (C) | Application Example |

|---|---|---|

| B3LYP-D3 | 0.75 (Br–C interactions) | OLED charge-transfer simulations |

| PBE-D3 | 0.82 (N–Br polarizability) | Solubility in polar solvents |

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they resolved?

- Methodological Answer : Challenges include disorder in bromophenyl groups and thermal motion artifacts. SHELXL’s TWIN and BASF commands model twinned crystals, while restraints on anisotropic displacement parameters (ADPs) improve convergence. For example, derivatives like N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine require iterative refinement cycles to resolve Br···H steric clashes .

Q. How does the structural rigidity of this compound influence its performance in OLED hole-transport layers?

- Methodological Answer : The biphenylamine core enhances hole mobility due to planar conjugation, while the bromine substituent increases electron affinity. In OLEDs, derivatives like N,N-bis(4-bromophenyl)-4-butylaniline exhibit glass transition temperatures () >150°C, reducing crystallization. Time-resolved fluorescence spectroscopy measures exciton lifetimes (>10 ns), correlating with device efficiency .

Q. Contradictions and Data Gaps

属性

IUPAC Name |

N-(4-bromophenyl)-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN/c19-16-8-12-18(13-9-16)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSXVQDXXSPFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160294-93-8 | |

| Record name | N-(4-Bromophenyl)-4-biphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。